molecular formula C₅₈H₈₈N₂O₁₀ B1146800 Cyclopamine Tartrate CAS No. 1178510-81-0

Cyclopamine Tartrate

Cat. No. B1146800
M. Wt: 973.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of Cyclopamine Tartrate involves complex organic synthesis techniques to achieve its unique steroidal structure. A notable method for the asymmetric synthesis of cyclopamine includes a two-stage relay strategy, starting with the total synthesis of veratramine followed by chemo-selective redox manipulations to convert veratramine to cyclopamine (Shao et al., 2023). This process showcases the challenges in synthesizing complex natural products and highlights the advancements in organic synthesis methodologies.

Molecular Structure Analysis The molecular structure of Cyclopamine Tartrate is characterized by its steroidal alkaloid framework, which includes a fused ring system typical of steroids and specific functional groups responsible for its biological activity. The interaction of Cyclopamine Tartrate with the Smoothened (Smo) receptor, a critical component of the Hh signaling pathway, is facilitated by its molecular structure, enabling it to effectively inhibit the pathway (Chen et al., 2002).

Scientific Research Applications

  • Cancer Treatment : CycT has shown effectiveness in inhibiting the Hedgehog (Hh) signaling pathway, which is closely linked to various human cancers. It has been found to have higher inhibitory activity and is more effective in tumor shrinkage compared to cyclopamine, particularly in basal cell carcinomas (Fan et al., 2011).

  • Lung Cancer Treatment : CycT exhibits strong suppression of the growth of non-small cell lung cancer (NSCLC) xenografts. It has been found to reduce heme synthesis and degradation in NSCLC cells and suppress oxygen consumption in mitochondria. This indicates its potential in targeting heme metabolism and oxidative phosphorylation (OXPHOS) in lung cancer treatment (Kalainayakan et al., 2019).

  • Psoriasis Treatment : CycT has shown promise in the treatment of psoriasis. Topical application of CycT on psoriatic skin lesions led to rapid regression of the lesions, demonstrating its potential as a treatment for skin conditions (Taş & Avcı, 2004).

  • Teratogenic Effects : Historically, cyclopamine, the parent compound of CycT, was identified as a teratogen responsible for cyclops lambs. This discovery led to the understanding of its role in inhibiting the hedgehog signaling pathway and its potential in cancer therapy (Keeler, 1970).

  • Stem Cell Research : CycT has been used to study the effects of inhibiting the Hedgehog signaling pathways in the chondrogenic differentiation of mesenchymal stem cells, providing insights into cellular development and potential therapeutic applications (Wu et al., 2013).

Safety And Hazards

Cyclopamine Tartrate is classified as a germ cell mutagenicity, Category 2 and reproductive toxicity, Category 2. It is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

Cyclopamine Tartrate has shown promise in combating lung cancer by inhibiting heme metabolism and OXPHOS . It is currently being investigated for its therapeutic potential in cancer treatments .

properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXYVRWWSSRIFU-HBYCUIHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopamine Tartrate

Citations

For This Compound
108
Citations
Q Fan, D Gu, M He, H Liu, T Sheng, G Xie… - Chinese Journal of …, 2011 - ncbi.nlm.nih.gov
… Here, we report properties of cyclopamine tartrate salt (CycT) and its activities in Hh signaling-mediated cancer in vitro and in vivo. Unlike Cyc, CycT is water soluble (5–10 mg/mL). The …
Number of citations: 27 www.ncbi.nlm.nih.gov
MM Alam, S Sohoni, SP Kalainayakan… - BMC …, 2016 - bmccancer.biomedcentral.com
… Here, by using the well-studied Hh inhibitor cyclopamine tartrate, we identified a new activity of this drug against aerobic respiration and mitochondrial function in NSCLC cancer cells. …
Number of citations: 40 bmccancer.biomedcentral.com
SP Kalainayakan, P Ghosh, S Dey, KE Fitzgerald… - Scientific reports, 2019 - nature.com
… Here, we show that cyclopamine tartrate (CycT) strongly suppresses the growth of subcutaneously implanted non-small cell lung cancer (NSCLC) xenografts and nearly eradicated …
Number of citations: 25 www.nature.com
PS Alemi, MCC Castro, E Berisha, Z Akter, L Zhang - Cancer Research, 2023 - AACR
2681: Combination therapy of heme inhibitory protein (HeSP2) and Cyclopamine tartrate (CycT) with chemotherapeutic drugs is an effective strategy for treatment of TNBC | Cancer …
Number of citations: 0 aacrjournals.org
E Berisha, A Ashrafi, MDCC Castro, L Zhang - Cancer Research, 2022 - AACR
2386: Investigating cyclopamine tartrate as a potential suppressor of lung adenocarcinoma and squamous cell carcinoma | Cancer Research | American Association for Cancer …
Number of citations: 0 aacrjournals.org
MM Alam, S Sohoni, SP Kalainayakan, M Garrossian… - Cancer Research, 2016 - AACR
3086: Cyclopamine tartrate, an anti-cancer agent targeting Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration | Cancer Research | …
Number of citations: 0 aacrjournals.org
F Sandra, K Suryajaya, A Chouw, M Celinna… - 2023 - nopr.niscpr.res.in
… with that in cyclopamine tartrate-treated HSC-3 cells (P <0.05). However, no significant difference was observed in the SHH expression levels between cyclopamine tartrate and 100 µg/…
Number of citations: 2 nopr.niscpr.res.in
MM Alam - 2016 - utd-ir.tdl.org
… project we have also shown that Hedgehog (Hh) signaling inhibitors Cyclopamine tartrate … CHAPTER 2: CYCLOPAMINE TARTRATE, AN INHIBITOR OF HEDGEHOG SIGNALING, …
Number of citations: 2 utd-ir.tdl.org
ST Lee, KD Welch, KE Panter… - Journal of agricultural …, 2014 - ACS Publications
… of a cyclopamine-tartrate salt. The solubility of cyclopamine was increased to approximately 2 mg/mL as cyclopamine-tartrate … (42) Cyclopamine-tartrate salt was used to characterize the …
Number of citations: 99 pubs.acs.org
B Wainwright, A Garrossian, M Garrossian, D Gardner - 癌症, 2011
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.